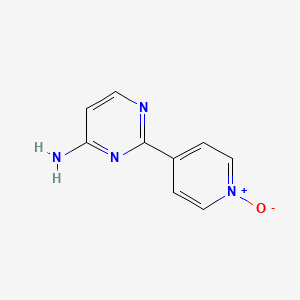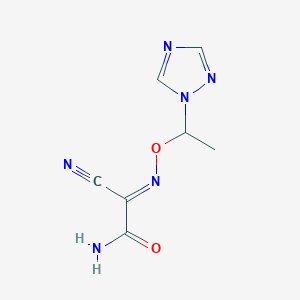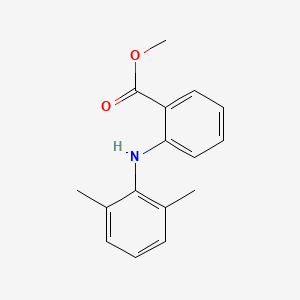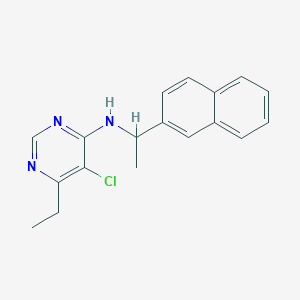
5-Nitro-2-(pyrimidin-2-ylsulfanyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-(pyrimidin-2-ylthio)nicotinamide is a heterocyclic compound that features both pyrimidine and nicotinamide moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the pyrimidinylthio linkage contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(pyrimidin-2-ylthio)nicotinamide typically involves the reaction of 5-nitro-2-chloronicotinamide with pyrimidine-2-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-2-(pyrimidin-2-ylthio)nicotinamide can undergo reduction reactions to form amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and thioether positions.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst for reduction reactions.
Nucleophiles: Thiols, amines, and other nucleophiles for substitution reactions.
Acids/Bases: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis reactions.
Major Products:
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Nicotinic acid derivatives and pyrimidine-2-thiol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against bacterial and fungal strains.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(pyrimidin-2-ylthio)nicotinamide is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial effects. Additionally, the pyrimidine moiety can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
5-Nitro-2-(pyridin-2-ylthio)nicotinamide: Similar structure but with a pyridine moiety instead of pyrimidine.
2-Thio-containing pyrimidines: Compounds with similar thioether linkages and pyrimidine rings.
Uniqueness: 5-Nitro-2-(pyrimidin-2-ylthio)nicotinamide is unique due to the combination of its nitro group, pyrimidine ring, and nicotinamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
73768-59-9 |
|---|---|
Molecular Formula |
C10H7N5O3S |
Molecular Weight |
277.26 g/mol |
IUPAC Name |
5-nitro-2-pyrimidin-2-ylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H7N5O3S/c11-8(16)7-4-6(15(17)18)5-14-9(7)19-10-12-2-1-3-13-10/h1-5H,(H2,11,16) |
InChI Key |
XOUGNVDLEQFPDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


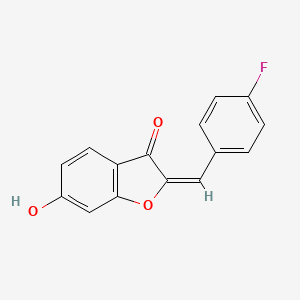
![3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922299.png)
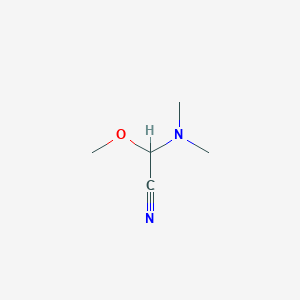
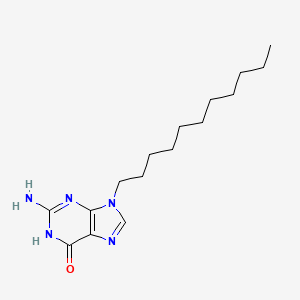
![2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12922325.png)

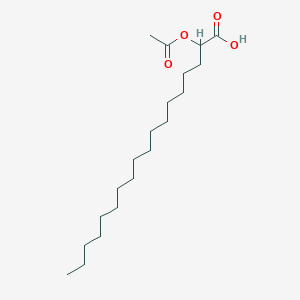

![N-[Ethoxy(phenyl)phosphoryl]-L-histidine](/img/structure/B12922348.png)
